Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by the introduction of the methylamino group at the 4-position through a substitution reaction. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can form hydrogen bonds with target proteins, affecting their function. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(dimethylamino)-6-nitroquinoline-3-carboxylate
- Ethyl 4-(methylamino)-6-chloroquinoline-3-carboxylate
- Ethyl 4-(methylamino)-6-bromoquinoline-3-carboxylate
Uniqueness
Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-15-11-5-4-8(16(18)19)6-9(11)12(10)14-2/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
CGPZPNKDWXIAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)[N+](=O)[O-] |
Origin of Product |
United States |
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